molecular formula C22H24N4O3 B2727146 Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate CAS No. 1251571-76-2

Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate

Cat. No.: B2727146
CAS No.: 1251571-76-2
M. Wt: 392.459
InChI Key: DAUICLXEMNFVHG-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a complex organic compound with a unique structure that combines a naphthyridine core with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is unique due to its combination of a naphthyridine core with a benzoate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-5-26(6-2)21(27)18-13-23-20-17(12-7-14(3)24-20)19(18)25-16-10-8-15(9-11-16)22(28)29-4/h7-13H,5-6H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUICLXEMNFVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C(=O)OC)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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